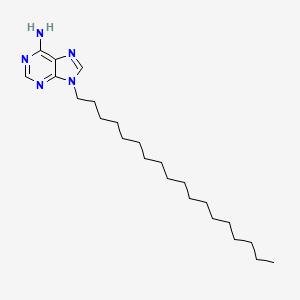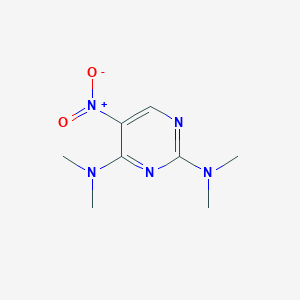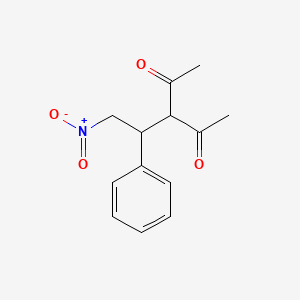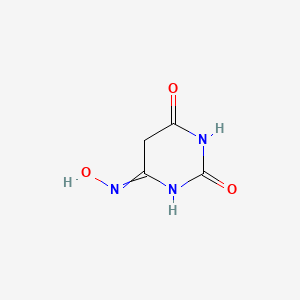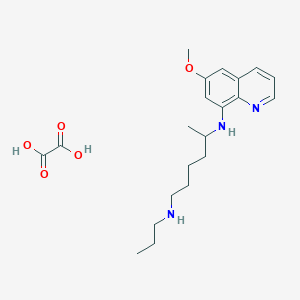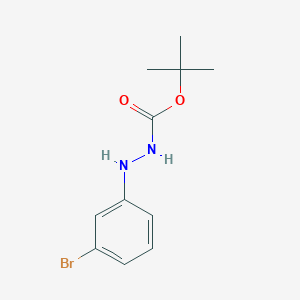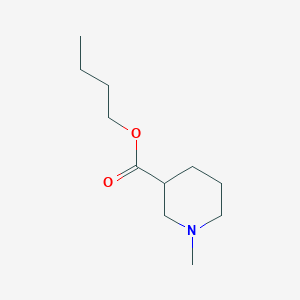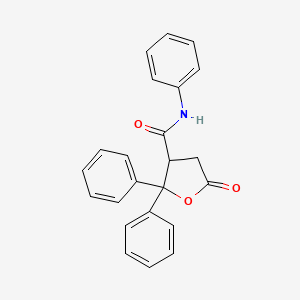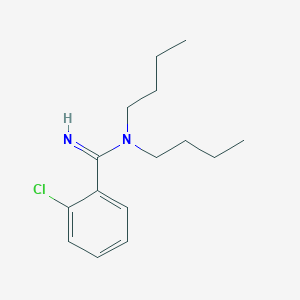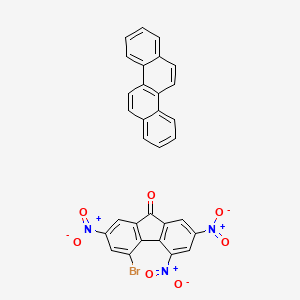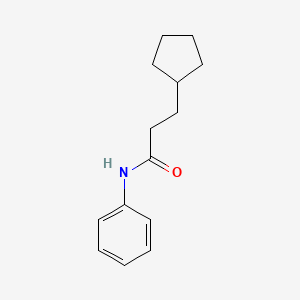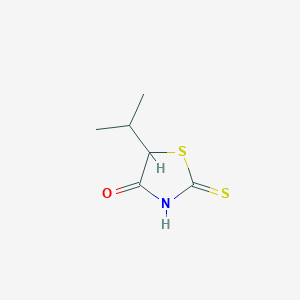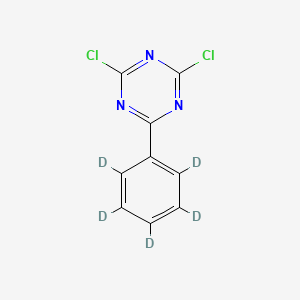
2,4-Dichloro-6-phenyl-1,3,5-triazine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is a deuterated derivative of 2,4-Dichloro-6-phenyl-1,3,5-triazine. This compound is part of the triazine family, which is known for its applications in various fields such as agriculture, pharmaceuticals, and materials science. The deuterated form is often used in research to study reaction mechanisms and metabolic pathways due to its isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine typically involves the reaction of 2,4-dihydroxy-6-phenyl-1,3,5-triazine with thionyl chloride in the presence of N,N-dimethylformamide (DMF) at 60°C for 3 hours . The reaction yields the desired product after purification steps such as distillation and recrystallization.
Industrial Production Methods
On an industrial scale, the production of 2,4-Dichloro-6-phenyl-1,3,5-triazine involves the use of cyanuric chloride and benzene under controlled conditions. The reaction is carried out in a solvent like dichloromethane with a catalyst such as aluminum chloride, followed by filtration and washing to obtain the pure compound .
化学反応の分析
Types of Reactions
2,4-Dichloro-6-phenyl-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 2,4-diamino-6-phenyl-1,3,5-triazine can be formed.
Oxidation Products: Products like 2,4-dichloro-6-phenyl-1,3,5-triazine oxide.
Reduction Products: Products like 2,4-dichloro-6-phenyl-1,3,5-triazine hydride.
科学的研究の応用
2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 is used in various scientific research applications:
Biology: Used in labeling studies to track metabolic pathways and understand enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Employed in the production of dyes, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 involves its interaction with nucleophiles, leading to substitution reactions. The compound’s chlorine atoms are highly reactive, making it a versatile intermediate in various chemical processes. The molecular targets and pathways depend on the specific application, such as enzyme inhibition in biological studies or electron transport in electronic materials .
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-phenyl-1,3,5-triazine: The non-deuterated form, used in similar applications but without the isotopic labeling.
2,4-Dihydroxy-6-phenyl-1,3,5-triazine: A precursor in the synthesis of the dichloro derivative.
2,4,6-Tris(4-(N,N-diphenylamino)phenyl)-1,3,5-triazine: Used in OLEDs for its excellent electron transport properties.
Uniqueness
The deuterated form, 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5, is unique due to its isotopic labeling, which makes it particularly valuable in research applications where tracking and studying reaction mechanisms are crucial. This isotopic labeling provides insights that are not possible with the non-deuterated form.
特性
分子式 |
C9H5Cl2N3 |
|---|---|
分子量 |
231.09 g/mol |
IUPAC名 |
2,4-dichloro-6-(2,3,4,5,6-pentadeuteriophenyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D |
InChIキー |
AMEVJOWOWQPPJQ-RALIUCGRSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(=NC(=N2)Cl)Cl)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
